N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-{[3-(2-oxopyrrolidin-1-yl)phenyl]amino}acetohydrazide (non-preferred name)
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Overview
Description
N’~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-[3-(2-OXO-1-PYRROLIDINYL)ANILINO]ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of aromatic rings, methoxy groups, and hydrazide functionalities, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-[3-(2-OXO-1-PYRROLIDINYL)ANILINO]ACETOHYDRAZIDE typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-oxo-1-pyrrolidinecarboxylic acid hydrazide. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions. The product is then purified through recrystallization or chromatographic techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-[3-(2-OXO-1-PYRROLIDINYL)ANILINO]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N’~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-[3-(2-OXO-1-PYRROLIDINYL)ANILINO]ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-[3-(2-OXO-1-PYRROLIDINYL)ANILINO]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-HYDROXY-3-METHOXYBENZALDEHYDE: Shares the methoxy and hydroxy functionalities but lacks the hydrazide and pyrrolidinyl groups.
2-OXO-1-PYRROLIDINECARBOXYLIC ACID HYDRAZIDE: Contains the hydrazide and pyrrolidinyl groups but lacks the aromatic aldehyde moiety.
Uniqueness
N’~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-[3-(2-OXO-1-PYRROLIDINYL)ANILINO]ACETOHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H22N4O4 |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-[3-(2-oxopyrrolidin-1-yl)anilino]acetamide |
InChI |
InChI=1S/C20H22N4O4/c1-28-18-10-14(7-8-17(18)25)12-22-23-19(26)13-21-15-4-2-5-16(11-15)24-9-3-6-20(24)27/h2,4-5,7-8,10-12,21,25H,3,6,9,13H2,1H3,(H,23,26)/b22-12+ |
InChI Key |
VTZZKVOTBFUFMI-WSDLNYQXSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CNC2=CC(=CC=C2)N3CCCC3=O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CNC2=CC(=CC=C2)N3CCCC3=O)O |
Origin of Product |
United States |
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